molecular formula C24H44N4O4Rh2 B1148179 Dirhodium tetracaprolactamate CAS No. 138984-26-6

Dirhodium tetracaprolactamate

Cat. No.: B1148179
CAS No.: 138984-26-6
M. Wt: 658.44
InChI Key:
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Description

Dirhodium tetracaprolactamate is an organometallic compound with the empirical formula C24H40N4O4Rh2. It is also known as tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1,κO2)]dirhodium. This compound is characterized by its unique structure, where two rhodium atoms are bridged by four caprolactam ligands. This compound is primarily used as a catalyst in various chemical reactions due to its ability to facilitate selective carbenoid reactions of diazo compounds .

Mechanism of Action

Target of Action

Dirhodium tetracaprolactamate, also known as Rh2(cap)4, is primarily used as a catalyst for selective carbenoid reactions of diazo compounds . The primary targets of this compound are the diazo compounds that undergo carbenoid reactions.

Mode of Action

The compound interacts with its targets (diazo compounds) by facilitating their transformation through carbenoid reactions . This interaction results in the formation of new compounds, which are the products of the carbenoid reactions.

Biochemical Pathways

It is known that the compound plays a crucial role in the carbenoid reactions of diazo compounds . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the carbenoid reactions it catalyzes . By facilitating these reactions, it enables the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dirhodium tetracaprolactamate can be synthesized through the reaction of diazomethane with an activated acetonitrile, followed by the addition of hydroscopic silver nitrate, which results in a complex tetraacetate . The reaction typically requires controlled conditions, including maintaining an inert atmosphere and specific temperature ranges to ensure the stability of the intermediate compounds.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound generally involves the use of high-purity reagents and precise reaction control to achieve the desired product yield and purity. The compound is often produced in research laboratories for specific applications rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Dirhodium tetracaprolactamate is known for its role as a catalyst in selective carbenoid reactions of diazo compounds. It can facilitate various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diazo compounds, acetonitrile, and silver nitrate. The reactions typically require an inert atmosphere, such as nitrogen or argon, and controlled temperatures to maintain the stability of the catalyst and the reaction intermediates .

Major Products Formed

The major products formed from reactions catalyzed by this compound depend on the specific substrates and reaction conditions. the compound is known for producing highly selective and regioselective products, making it valuable in synthetic organic chemistry .

Scientific Research Applications

Dirhodium tetracaprolactamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dirhodium tetracaprolactamate can be compared with other dirhodium compounds, such as:

This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and selectivity compared to other dirhodium compounds.

Properties

IUPAC Name

azepan-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZKSBMOZFVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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